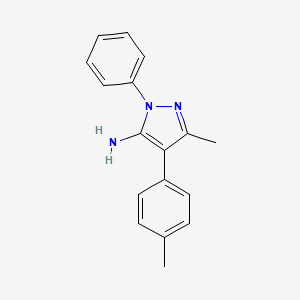

5-Methyl-2-phenyl-4-p-tolyl-2H-pyrazol-3-ylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Methyl-2-phenyl-4-p-tolyl-2H-pyrazol-3-ylamin ist eine heterocyclische Verbindung, die zur Pyrazol-Familie gehört. Pyrazole sind für ihre vielfältigen pharmakologischen Eigenschaften bekannt und werden in der medizinischen Chemie weit verbreitet eingesetzt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-Methyl-2-phenyl-4-p-tolyl-2H-pyrazol-3-ylamin beinhaltet typischerweise die Reaktion von Hydrazinderivaten mit β-Diketonen oder α,β-ungesättigten Carbonylverbindungen. Die Reaktionsbedingungen umfassen oft das Rückflussieren in Ethanol oder anderen geeigneten Lösungsmitteln, wobei Katalysatoren wie Essigsäure oder Natriumacetat die Cyclisierung fördern. .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch im größeren Maßstab, umfassen. Der Einsatz von Durchflussreaktoren und die Optimierung der Reaktionsbedingungen können Ausbeute und Reinheit verbessern. Der Prozess kann auch Reinigungsschritte wie Umkristallisation oder Chromatographie beinhalten, um das gewünschte Produkt zu erhalten.

Chemische Reaktionsanalyse

Reaktionstypen

5-Methyl-2-phenyl-4-p-tolyl-2H-pyrazol-3-ylamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Pyrazol-oxide zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in Hydrazinderivate umwandeln.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Pyrazolring einführen..

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Halogenierungsmittel für Substitutionsreaktionen. Die Bedingungen umfassen oft kontrollierte Temperaturen und die Verwendung von inerten Atmosphären, um ungewollte Nebenreaktionen zu vermeiden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation Pyrazol-oxide liefern, während Substitutionsreaktionen verschiedene funktionalisierte Pyrazol-derivate erzeugen können. .

Wissenschaftliche Forschungsanwendungen

5-Methyl-2-phenyl-4-p-tolyl-2H-pyrazol-3-ylamin hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Baustein zur Synthese komplexerer Moleküle und zur Untersuchung von Reaktionsmechanismen verwendet.

Medizin: Es wird als Leitverbindung zur Entwicklung neuer therapeutischer Mittel erforscht, die auf bestimmte Krankheiten abzielen.

Wirkmechanismus

Der Wirkmechanismus von 5-Methyl-2-phenyl-4-p-tolyl-2H-pyrazol-3-ylamin beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Wegen. Die Verbindung kann Enzyme oder Rezeptoren hemmen, die an Krankheitsprozessen beteiligt sind, was zu therapeutischen Wirkungen führt. Beispielsweise kann es als Inhibitor von Acetylcholinesterase wirken, wodurch der Abbau von Acetylcholin reduziert und die cholinerge Neurotransmission gesteigert wird. .

Analyse Chemischer Reaktionen

Types of Reactions

5-Methyl-2-phenyl-4-p-tolyl-2H-pyrazol-3-ylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the compound into hydrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various functionalized pyrazole derivatives .

Wissenschaftliche Forschungsanwendungen

5-Methyl-2-phenyl-4-p-tolyl-2H-pyrazol-3-ylamine has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.

Wirkmechanismus

The mechanism of action of 5-Methyl-2-phenyl-4-p-tolyl-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may act as an inhibitor of acetylcholinesterase, reducing the breakdown of acetylcholine and enhancing cholinergic neurotransmission .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

5-Methyl-3-phenyl-1H-pyrazol-1-yl: Ein ähnliches Pyrazol-derivat mit unterschiedlichen Substitutionsschemata..

2-Phenyl-5-p-tolyl-2H-pyrazol-3-ylamin: Eine weitere Pyrazol-verbindung mit strukturellen Ähnlichkeiten..

3-Methyl-1-phenyl-2-pyrazolin-5-on: Bekannt für seine antioxidativen und entzündungshemmenden Eigenschaften..

Einzigartigkeit

5-Methyl-2-phenyl-4-p-tolyl-2H-pyrazol-3-ylamin ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Seine Kombination aus Methyl-, Phenyl- und p-Tolylgruppen macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen in Forschung und Industrie.

Eigenschaften

Molekularformel |

C17H17N3 |

|---|---|

Molekulargewicht |

263.34 g/mol |

IUPAC-Name |

5-methyl-4-(4-methylphenyl)-2-phenylpyrazol-3-amine |

InChI |

InChI=1S/C17H17N3/c1-12-8-10-14(11-9-12)16-13(2)19-20(17(16)18)15-6-4-3-5-7-15/h3-11H,18H2,1-2H3 |

InChI-Schlüssel |

WMZFCQHFYXBSCF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)C2=C(N(N=C2C)C3=CC=CC=C3)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Benzo[d][1,3]dioxol-5-yl)-2-isopropoxyethanamine](/img/structure/B12109913.png)

![4-[(2Z)-2-[(2E,4E,6E)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B12109967.png)